
N-acetyl-N-benzylanthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Benzylacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzylacetamido group attached to the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Benzylacetamido)benzoic acid typically involves the acylation of benzylamine with acetic anhydride, followed by the reaction with benzoic acid. The process can be summarized as follows:
Acylation of Benzylamine: Benzylamine is reacted with acetic anhydride to form N-benzylacetamide.
Formation of 2-(N-Benzylacetamido)benzoic Acid: The N-benzylacetamide is then reacted with benzoic acid under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production of 2-(N-Benzylacetamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(N-Benzylacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-(N-Benzylacetamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(N-Benzylacetamido)benzoic acid involves its interaction with specific molecular targets. The benzylacetamido group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes and proteins.
Comparación Con Compuestos Similares
Benzoic Acid: A simple aromatic carboxylic acid.
N-Benzylacetamide: An amide derivative of benzylamine.
2-Acetamidobenzoic Acid: An acetamido derivative of benzoic acid.
Comparison: 2-(N-Benzylacetamido)benzoic acid is unique due to the presence of both benzyl and acetamido groups, which confer distinct chemical and biological properties. Compared to benzoic acid, it has enhanced reactivity and potential for forming hydrogen bonds. Compared to N-benzylacetamide, it has an additional carboxylic acid group, which can participate in various chemical reactions.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
2-[acetyl(benzyl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)16(19)20/h2-10H,11H2,1H3,(H,19,20) |
Clave InChI |
JOMIBSXPZITYFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)O |
Solubilidad |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


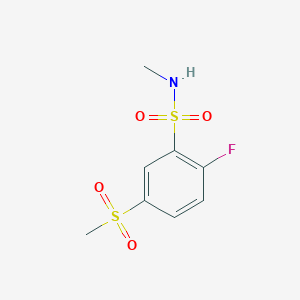
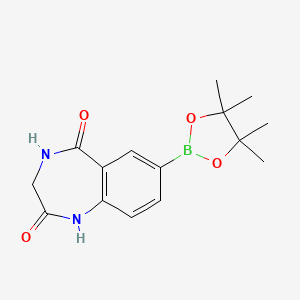
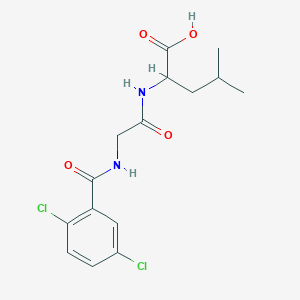
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)
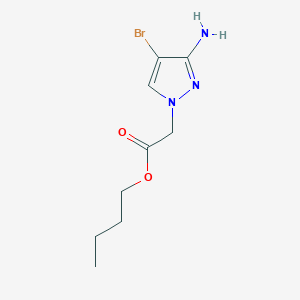
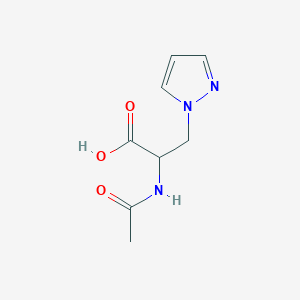
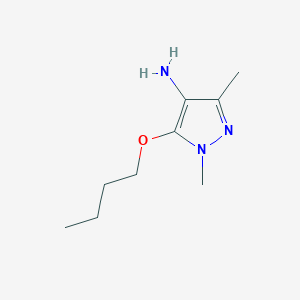
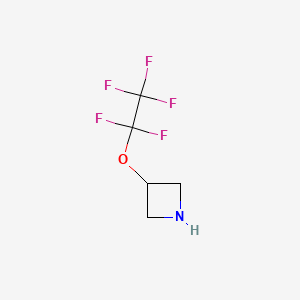



![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)

